![molecular formula C14H11Cl2N3O B3249812 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol CAS No. 197584-46-6](/img/structure/B3249812.png)
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with substituted benzyl chloride compounds. The process likely proceeds through nucleophilic substitution reactions, resulting in the formation of the desired product .
Molecular Structure Analysis
The molecular structure of 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol consists of an indazole ring with an amino group (NH₂) at position 5, a dichlorobenzyl group (3,4-dichlorobenzyl) attached to the indazole ring, and a hydroxyl group (OH) at position 3 . The compound’s molecular formula is C₁₀H₉Cl₂N₅O.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antispermatogenic Activity
Research dating back to 1976 by Corsi and Palazzo explored the antispermatogenic activity of derivatives similar to 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol. They synthesized halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, studying their effects on testicular weight and spermatogenesis inhibition. Several derivatives, including 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed potent antispermatogenic activity (Corsi & Palazzo, 1976).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, which were screened for their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).
Crystal Structure Studies
A study by Hu Yong-zhou in 2008 focused on the crystal structure of a similar compound, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid. The research aimed to stabilize the compound through crystallization and improve its bioactivity and therapeutic activity (Hu Yong-zhou, 2008).
Future Directions
properties
IUPAC Name |
5-amino-1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-11-3-1-8(5-12(11)16)7-19-13-4-2-9(17)6-10(13)14(20)18-19/h1-6H,7,17H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHFPCWFIHVPPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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